

Vatalanib EGFR RET tumor proliferation inhibition

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Compound Focus: Vatalanib dihydrochloride

CAS No.: 212141-51-0

Cat. No.: S548163

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Vatalanib Pharmacological Profile

The table below summarizes the core pharmacological characteristics of Vatalanib for your research reference.

Property	Description
Modality	Small Molecule [1]
Primary Targets	VEGFR-1, VEGFR-2, VEGFR-3 tyrosine kinases [1] [2] [3]
Additional Targets	Platelet-derived growth factor receptor (PDGFR), c-KIT [1] [2] [3]
Primary Mechanism	Inhibition of VEGF-mediated angiogenesis, crucial for tumor growth and metastasis [1] [2]
Half-Life	Approximately 6 hours [1]
Key Metabolites	CGP 84368/ZK 260120 and NVP AAW378/ZK 261557 (both pharmacologically inactive) [1]

Application Notes in Preclinical & Clinical Research

Tumor Growth and Angiogenesis Inhibition

Vatalanib demonstrates significant antitumor and antiangiogenic activity in various models:

- **In Vivo Efficacy:** In a gastric cancer xenograft mouse model, the combination of vatalanib and the mTOR inhibitor everolimus reduced tumor size by about **50%** compared to everolimus monotherapy. This suggests that dual inhibition of VEGF signaling and production can be synergistic [4].
- **Orthotopic Glioma Model:** In a rat model, the combination of temozolomide-loaded PLGA microparticles and oral vatalanib significantly inhibited tumor growth and angiogenesis, and increased tumor cell apoptosis. This combination also resulted in the **longest median survival** compared to control or single-agent groups [5].
- **Mechanism in Leiomyosarcoma:** In vitro studies on leiomyosarcoma cell lines showed that vatalanib (PTK787) influences cell migration and can induce cell death upon VEGF-A stimulation, even though it did not inhibit metabolic activity. This indicates that the drug's effects can be cell-context dependent [6].

Clinical Trial Insights

Clinical studies have provided mixed results, highlighting the challenges of antiangiogenic therapy:

- **Glioblastoma (GBM):** A Phase I study in newly diagnosed GBM patients receiving vatalanib with radiation and temozolomide found the drug was well-tolerated. Pharmacodynamic biomarker changes were observed, including a significant increase in PIGF and sVEGFR1, and a decrease in sVEGFR2 and sTie2 [2].
- **Colorectal Cancer:** Large Phase III trials (CONFIRM-1 and CONFIRM-2) found that adding vatalanib to the FOLFOX4 chemotherapy regimen did not significantly improve progression-free or overall survival in patients with metastatic colorectal cancer. A post-hoc analysis indicated a potential benefit in a subgroup of patients with high baseline lactate dehydrogenase (LDH) [3].

Experimental Protocols

In Vivo Tumor Growth Inhibition Study

This protocol is adapted from studies investigating vatalanib in combination with other agents [4] [5].

- **Objective:** To evaluate the antitumor efficacy of vatalanib, alone and in combination, in a xenograft model.
- **Materials:**
 - Immunocompromised mice (e.g., nude mice).
 - Gastric cancer cell line (e.g., as used in [4]) or other relevant cancer cells.
 - Vatalanib suspended in a suitable vehicle for oral gavage.
 - Comparator drug (e.g., everolimus [4]).
- **Methods:**
 - **Cell Implantation:** Subcutaneously inject cancer cells into the flanks of mice to establish tumors.
 - **Randomization & Dosing:** Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups:
 - Group 1: Vehicle control.
 - Group 2: Vatalanib monotherapy (e.g., 50-100 mg/kg, orally, once or twice daily).
 - Group 3: Comparator drug (e.g., everolimus).
 - Group 4: Vatalanib + comparator drug.
 - **Tumor Monitoring:** Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
 - **Endpoint Analysis:** After a predetermined period (e.g., 4-6 weeks), euthanize animals and harvest tumors for weighing and further analysis (e.g., immunohistochemistry for vascular density CD31, and cell proliferation Ki-67 [4]).
- **Data Analysis:** Compare mean tumor volumes and weights between groups using statistical tests like one-way ANOVA. A 50% reduction in tumor size in the combination group relative to the most effective single agent is indicative of a potentiated effect [4].

Biomarker Analysis in Plasma

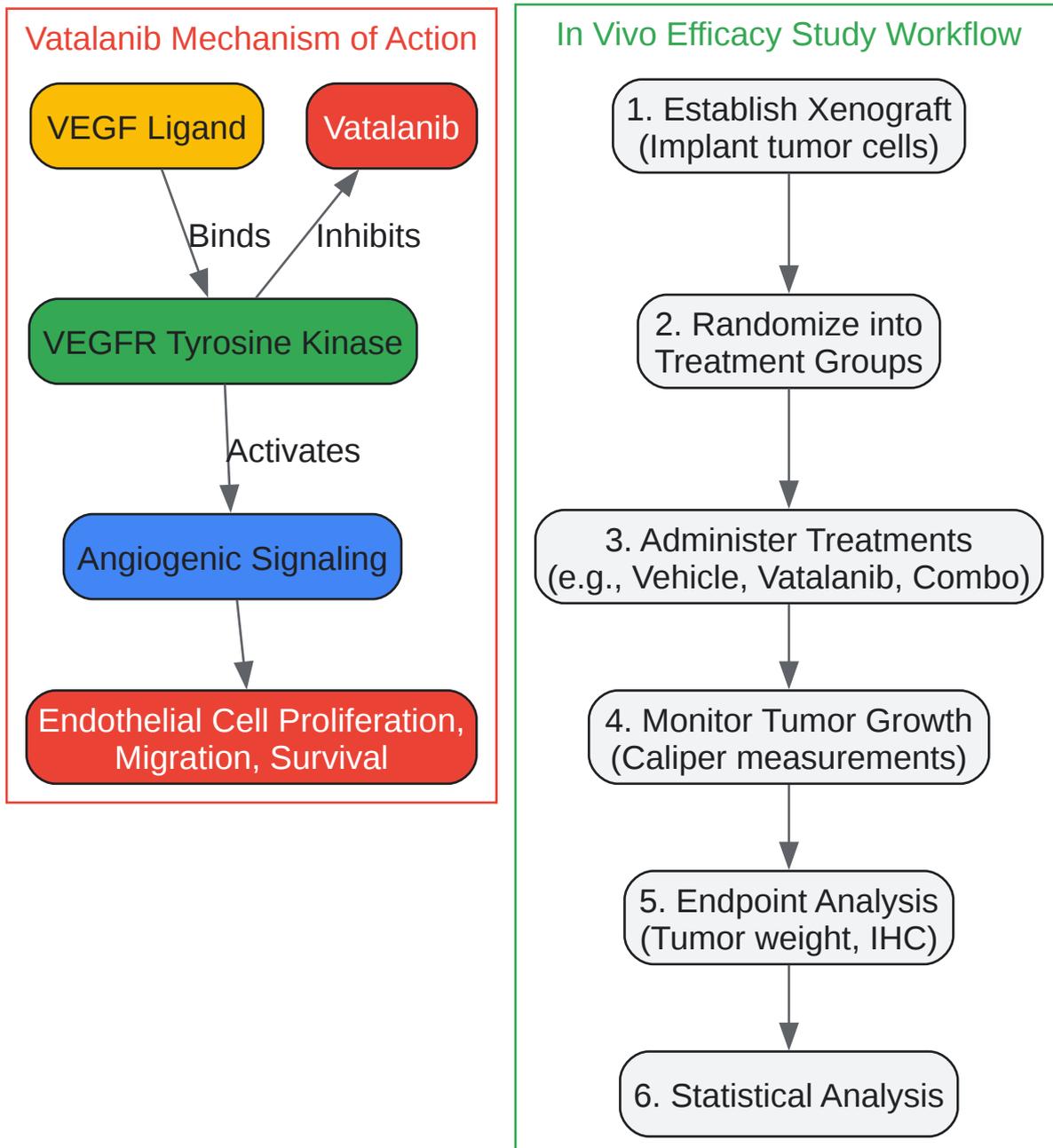
This protocol outlines the assessment of pharmacodynamic biomarkers in response to vatalanib treatment [2].

- **Objective:** To monitor changes in circulating angiogenic factors as indicators of vatalanib activity.
- **Materials:**
 - Blood collection tubes (heparinized).
 - ELISA or multiplex immunoassay kits (e.g., Meso Scale Discovery) for target proteins.
- **Methods:**
 - **Sample Collection:** Collect peripheral blood from research subjects or animals at multiple time points:

- Baseline (pre-dose).
- Early time points (e.g., 8 hours, 1 day, 2 days post-dose).
- During treatment (e.g., day 9, day 50).
- Post-treatment.
- **Plasma Preparation:** Centrifuge blood samples to isolate plasma. Store at -80°C until analysis.
- **Biomarker Quantification:** Perform ELISA/multiplex assays according to manufacturer instructions to measure levels of key biomarkers:
 - **PIGF** and **sVEGFR1:** Expected to increase with treatment.
 - **sVEGFR2** and **sTie2:** Expected to decrease with treatment.
- **Data Analysis:** Normalize biomarker levels to baseline. Use paired t-tests or repeated measures ANOVA to identify statistically significant changes over time.

Vatalanib's Mechanism and Research Workflow

The diagram below illustrates the primary molecular mechanism of action of Vatalanib and a generalized workflow for a preclinical in vivo efficacy study.



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Important Research Considerations

- **Dosing Schedule:** Due to its relatively short half-life (~6 hours), vatalanib may require twice-daily dosing to maintain effective target coverage in preclinical models [2]. This was a proposed factor in its lack of survival benefit in some clinical trials [3].

- **Biomarker Utility:** Circulating biomarkers like PIGF, sVEGFR1, and sVEGFR2 are useful pharmacodynamic tools to confirm target engagement and biological activity of vatalanib in both animal models and human trials [2].
- **Combination Potential:** Preclinical data strongly suggests that the antitumor efficacy of vatalanib is enhanced when combined with other agents, such as mTOR inhibitors [4] or cytotoxic chemotherapy [5]. Research should focus on identifying synergistic drug partners.

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